molecular formula C17H22O3 B12786254 (1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid CAS No. 33169-07-2

(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid

Cat. No.: B12786254
CAS No.: 33169-07-2
M. Wt: 274.35 g/mol
InChI Key: GGTHDIPRPUXPMX-OIISXLGYSA-N
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Description

(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid: (+)-podocarpic acid , belongs to the abietane diterpenoid class. It lacks the isopropyl substituent, features an aromatic C-ring, and possesses a hydroxy group at the 12-position

Preparation Methods

Synthetic Routes:: The synthetic routes for (+)-podocarpic acid involve diterpene precursors. While specific methods may vary, a common approach includes cyclization of suitable intermediates to form the phenanthrene ring system. Researchers have explored both chemical and biosynthetic pathways.

Industrial Production:: Industrial production methods typically rely on natural sources, such as extraction from certain plant species. The New Zealand native plant Podocarpus totara is a notable source of (+)-podocarpic acid.

Chemical Reactions Analysis

Reactivity:: (+)-Podocarpic acid can undergo various reactions:

    Oxidation: Oxidative processes can modify the hydroxy group or the aromatic ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional moieties.

    Substitution: Substituents can be introduced at different positions.

    Acid-Base Reactions: The carboxylic acid group participates in acid-base equilibria.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents or nucleophiles.

    Acid-Base Reactions: Strong acids or bases.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could lead to a hydroxy compound.

Scientific Research Applications

Chemistry::

    Natural Product Chemistry: (+)-Podocarpic acid contributes to the study of abietane diterpenoids.

    Synthetic Chemistry: Researchers explore its reactivity and use it as a building block.

Biology and Medicine::

    Antioxidant Properties: Investigations into its potential as an antioxidant.

    Biological Activity: Assessing its effects on cellular processes.

Industry::

    Pharmaceuticals: (+)-Podocarpic acid derivatives may serve as drug leads.

    Agrochemicals: Possible applications in crop protection.

Mechanism of Action

The exact mechanism by which (+)-podocarpic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While (+)-podocarpic acid is unique due to its specific structure, it shares similarities with other abietane diterpenoids. Notable compounds include related phenanthrene derivatives and abietic acid.

Properties

CAS No.

33169-07-2

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1

InChI Key

GGTHDIPRPUXPMX-OIISXLGYSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CC=C3C2=CC(=O)CC3)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CC=C3C2=CC(=O)CC3)(C)C(=O)O

Origin of Product

United States

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